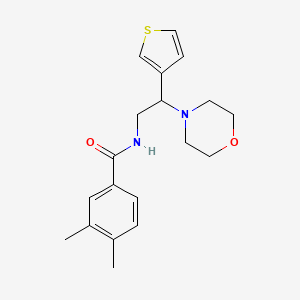

3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

説明

3,4-Dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic core, a morpholino moiety, and a thiophen-3-yl group. The morpholino ring enhances solubility and bioavailability, while the thiophene contributes to electronic diversity due to its sulfur heteroatom. Its synthesis likely involves amide bond formation between a substituted benzoyl chloride and a morpholino-thiophene-containing amine, analogous to methods described for related compounds .

特性

IUPAC Name |

3,4-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-3-4-16(11-15(14)2)19(22)20-12-18(17-5-10-24-13-17)21-6-8-23-9-7-21/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWYKHOTLFTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethyl groups via Friedel-Crafts alkylation. The morpholino group can be added through nucleophilic substitution reactions, while the thiophen-3-yl group can be introduced using Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

化学反応の分析

Types of Reactions

3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

科学的研究の応用

3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

作用機序

The mechanism of action of 3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The morpholino group could enhance its solubility and bioavailability, while the thiophen-3-yl group might contribute to its binding affinity and specificity .

類似化合物との比較

Comparison with Similar Compounds

Functional Group Analysis

- Morpholino vs. Methoxy Groups: The target’s morpholino moiety (vs. Rip-B’s methoxy groups) improves solubility but may reduce metabolic stability compared to smaller alkoxy substituents .

- Thiophene vs. Other Heterocycles : The thiophen-3-yl group (electron-rich sulfur heterocycle) contrasts with LMM5’s oxadiazole (nitrogen-rich) and ’s benzothiazole (chlorinated), influencing electronic properties and binding interactions .

- Synthetic Yields : Yields for benzamide derivatives vary widely (50–80%), depending on coupling efficiency and purification challenges. The target compound’s synthesis may face hurdles due to steric hindrance from the 3,4-dimethyl groups .

Pharmacological Implications

- Antifungal Potential: While LMM5 and LMM11 () demonstrate antifungal activity via thioredoxin reductase inhibition, the target’s morpholino and thiophene groups could modulate similar pathways.

- Solubility vs. Bioactivity: Morpholino-containing compounds (e.g., ’s triazine derivatives) balance solubility with target engagement, suggesting the target compound may prioritize bioavailability over potency .

生物活性

3,4-Dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide (CAS Number: 946374-66-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 344.5 g/mol

- Structure : Contains a morpholine ring and a thiophene moiety, which are significant in enhancing biological activity.

The biological activity of 3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is primarily attributed to its interaction with various biological targets. The presence of the thiophene ring is known to enhance the compound's affinity for certain receptors and enzymes, making it a candidate for antiviral and anticancer therapies.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, heterocycles have been shown to inhibit viral replication, including that of the hepatitis C virus (HCV) and influenza viruses. Although specific data on 3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is limited, it is reasonable to hypothesize similar effects due to structural similarities with other active compounds.

Anticancer Activity

Research on related benzamide derivatives suggests potential anticancer properties. For example, compounds designed with similar morpholino and thiophene functionalities have demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis of cytotoxicity is presented below:

| Compound Name | Cell Line Tested | IC (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.0 |

| Compound B | SUIT-2 | 10.0 |

| 3,4-Dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Hypothetical (based on structure) | TBD |

Case Studies

- Study on Related Compounds : A study published in MDPI highlighted that thiazolidinone derivatives showed significant inhibition against HCV NS5B RNA polymerase with IC values around 32.2 µM . This provides a benchmark for evaluating the potential efficacy of 3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide.

- Cytotoxicity Evaluation : A recent investigation into similar benzamide derivatives revealed that some exhibited IC values lower than those of established chemotherapeutics like cisplatin against various cancer cell lines . This suggests that modifications in the benzamide structure can lead to enhanced cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。